molecular formula C17H25NO2 B6976468 2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol

2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol

Cat. No.: B6976468
M. Wt: 275.4 g/mol
InChI Key: FZADIRSIZHABCB-UHFFFAOYSA-N
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Description

2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol is an organic compound with a complex structure that includes a cyclopropyl group, a phenyl group, and an oxan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol typically involves multiple steps, starting with the preparation of the cyclopropylphenyl precursor. This precursor is then subjected to a series of reactions, including amination and cyclization, to introduce the oxan-3-yl group and form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)ethanol: A simpler analog with similar functional groups but lacking the cyclopropyl and phenyl groups.

    2-(Dimethylamino)ethanol: Another analog with a dimethylamino group instead of the cyclopropylphenyl group.

Uniqueness

2-[(2-Cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol is unique due to its combination of a cyclopropyl group, a phenyl group, and an oxan-3-yl group

Properties

IUPAC Name

2-[(2-cyclopropylphenyl)methylamino]-2-(oxan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c19-11-17(15-5-3-9-20-12-15)18-10-14-4-1-2-6-16(14)13-7-8-13/h1-2,4,6,13,15,17-19H,3,5,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZADIRSIZHABCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(CO)NCC2=CC=CC=C2C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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